disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically requires a sulfonating agent such as sulfuric acid or chlorosulfonic acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The sulfonate groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonate derivatives .
Scientific Research Applications
Disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the determination of metal ions, particularly ferrous ions.
Biology: Employed in biochemical assays to detect and quantify metal ions in biological samples.
Industry: Utilized in various industrial processes that require metal ion detection and quantification.
Mechanism of Action
The mechanism of action of disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, particularly ferrous ions, through coordination bonds. This chelation process is facilitated by the nitrogen atoms in the phenanthroline ring and the sulfonate groups . The resulting metal-ligand complexes are highly stable and can be detected using various analytical techniques .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diazoaminodibenzenesulfonic Acid Disodium Salt: Another compound with sulfonate groups used in similar applications.
1,10-Phenanthroline: A parent compound of disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate, used as a ligand in coordination chemistry.
Uniqueness
This compound is unique due to its dual sulfonate groups, which enhance its solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in aqueous environments and for applications requiring high sensitivity and specificity in metal ion detection .
Properties
Molecular Formula |
C24H14N2Na2O6S2 |
---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate |
InChI |
InChI=1S/C24H16N2O6S2.2Na/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;;/h1-14H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI Key |
PCNDSIWXTYFWIA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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